molecular formula C7H12ClN B2977862 2-ethynyl-1-methylpyrrolidine hydrochloride CAS No. 2309462-10-8

2-ethynyl-1-methylpyrrolidine hydrochloride

Cat. No.: B2977862
CAS No.: 2309462-10-8
M. Wt: 145.63
InChI Key: ILIQZMJXMSQCAJ-UHFFFAOYSA-N
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Description

2-ethynyl-1-methylpyrrolidine hydrochloride is a chemical compound with the molecular formula C7H10ClN. It is a versatile small molecule scaffold used in various scientific research applications. The compound is typically available in powder form and has a molecular weight of 145.63 g/mol .

Mechanism of Action

Mode of Action

. The compound’s interaction with its targets and the resulting changes would depend on the nature of these targets. For instance, if the targets are enzymes, the compound might inhibit or enhance their activity, leading to alterations in the metabolic processes they regulate.

Biochemical Pathways

. The compound’s effects on these pathways and their downstream effects would be determined by its specific targets and mode of action.

Pharmacokinetics

These properties would influence the compound’s bioavailability, ie

Result of Action

The molecular and cellular effects of Pyrrolidine, 2-ethynyl-1-methyl-, hydrochloride (1:1)'s action would depend on its specific targets and mode of action . These effects could range from changes in gene expression and cellular metabolism to alterations in cell signaling and communication.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of Pyrrolidine, 2-ethynyl-1-methyl-, hydrochloride (1:1) . For instance, the compound is unstable under acidic conditions and can undergo a hydrolysis reaction.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethynyl-1-methylpyrrolidine hydrochloride involves the reaction of 2-ethynylpyrrolidine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production time and cost .

Chemical Reactions Analysis

Types of Reactions

2-ethynyl-1-methylpyrrolidine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-ethynyl-1-methylpyrrolidine hydrochloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethynyl-1-methylpyrrolidine hydrochloride is unique due to the presence of the ethynyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets and enables the compound to participate in unique chemical reactions .

Properties

IUPAC Name

2-ethynyl-1-methylpyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N.ClH/c1-3-7-5-4-6-8(7)2;/h1,7H,4-6H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILIQZMJXMSQCAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C#C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2309462-10-8
Record name 2-ethynyl-1-methylpyrrolidine hydrochloride
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